molecular formula C15H15NO3S B2538973 [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 387853-51-2

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B2538973
CAS No.: 387853-51-2
M. Wt: 289.35
InChI Key: XUQRHTLZNFMKGA-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a methyl ester group at the 2-position and a 3-methyl group. The carbamoyl moiety, [(3-methylphenyl)carbamoyl]methyl, is attached via an ester linkage, introducing both lipophilic and hydrogen-bonding capabilities. Such methodologies align with procedures described for analogous thiophene derivatives (e.g., compounds 2 and 3 in ) .

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-13(17)9-19-15(18)14-11(2)6-7-20-14/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQRHTLZNFMKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=C(C=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the condensation of 3-methylthiophene-2-carboxylic acid with [(3-methylphenyl)carbamoyl]methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has been evaluated for its effectiveness against various bacterial strains, demonstrating promising results in inhibiting growth.
  • Anti-inflammatory Properties : Similar to other thiophene derivatives, this compound is being studied for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the development of anti-inflammatory drugs. Research indicates that it may serve as a lead compound for developing new anti-inflammatory agents.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions:

  • Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it useful in the synthesis of novel thiophene-based compounds with enhanced biological activities.
Reaction TypeDescriptionCommon Reagents
OxidationConversion to sulfoxides or sulfonesHydrogen peroxide, KMnO4
ReductionConversion of carbonyl groups to alcoholsLithium aluminum hydride
SubstitutionElectrophilic and nucleophilic reactionsHalogens, amines

Material Science

The unique properties of this compound make it valuable in the field of materials science:

  • Organic Semiconductors : Due to its electronic properties, this compound is being explored for use in organic semiconductor applications. Its ability to form stable thin films can be advantageous in developing electronic devices such as organic light-emitting diodes (OLEDs).
  • Corrosion Inhibitors : The compound's chemical structure allows it to function effectively as a corrosion inhibitor in various industrial applications.

Case Studies

Several studies have highlighted the applications of this compound:

  • Antimicrobial Study : A recent study evaluated the antimicrobial activity of various thiophene derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound inhibits COX-2 enzyme activity with an IC50 value comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as a therapeutic agent.
  • Synthesis of Novel Compounds : Researchers utilized this compound as a precursor in synthesizing a series of substituted thiophenes that exhibited enhanced biological activities, paving the way for future drug development.

Mechanism of Action

The mechanism of action of [(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name CAS Number Core Structure Substituents/Functional Groups Key Differences
[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate Not reported Thiophene-2-carboxylate 3-Methyl; [(3-methylphenyl)carbamoyl]methyl ester Reference compound
Methyl 3-amino-4-methylthiophene-2-carboxylate () Not reported Thiophene-2-carboxylate 3-Amino; 4-methyl Amino vs. carbamoyl group; no aryl substitution
Methyl 4,5-bis(chloromethyl)-3-methylthiophene-2-carboxylate () 18354-75-1 Thiophene-2-carboxylate 3-Methyl; 4,5-bis(chloromethyl) Chloromethyl substituents; no carbamoyl group
Methyl (3-hydroxyphenyl)-carbamate () 13683-89-1 Phenyl-carbamate 3-Hydroxyphenyl; methyl ester Carbamate on phenyl ring; no thiophene core
Compound 2 () Not reported Tetrahydrobenzo[b]thiophene Cyclohexenyl-carboxy; phenyl; ester groups Fused bicyclic system; additional cyclohexenyl moiety

Structural Insights :

  • The target compound’s carbamoyl-ester linkage distinguishes it from simpler esters like Methyl 3-amino-4-methylthiophene-2-carboxylate, which lacks aryl substitution .
  • The tetrahydrobenzo[b]thiophene derivatives (e.g., Compound 2) exhibit fused-ring systems, enhancing conformational rigidity compared to the monocyclic target compound .

Physicochemical Properties

Property Target Compound Methyl 3-amino-4-methylthiophene-2-carboxylate Compound 2 () Methyl (3-hydroxyphenyl)-carbamate
Melting Point (°C) Not reported Not reported 223–226 Not reported
Solubility Likely moderate (ester) Hydrophilic (amino group) Low (bicyclic core) Moderate (hydroxyl group)
IR Absorption (C=O) Expected ~1700 cm⁻¹ ~1680–1720 cm⁻¹ 1720 cm⁻¹ ~1700 cm⁻¹
NMR (¹H/¹³C) Aromatic protons: ~6.5–7.5 ppm Amino protons: ~5.5 ppm Cyclohexenyl protons: ~1–2 ppm Hydroxyl proton: ~5.0 ppm

Notes:

  • The target compound’s predicted IR and NMR profiles align with its ester and carbamoyl functionalities, as seen in analogous compounds .
  • The melting point of Compound 2 (223–226°C) suggests higher crystallinity due to its bicyclic structure, whereas the target compound’s melting point may be lower due to less rigidity .

Methodological Considerations

Structural determination of such compounds often relies on X-ray crystallography using programs like SHELXL () and visualization tools like ORTEP-3 (). For example, the tetrahydrobenzo[b]thiophene derivatives in likely employed SHELX-based refinement for structural validation .

Biological Activity

[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic compound that belongs to the class of thiophene derivatives. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₆H₁₇N₁O₃S
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 1794983-79-1

Antimicrobial Properties

Research has indicated that thiophene derivatives exhibit significant antimicrobial activity. In a study assessing various thiophene compounds, this compound demonstrated notable efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell walls and inhibition of protein synthesis, leading to cell death.

Organism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1825
Pseudomonas aeruginosa1275

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various in vitro models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

In a case study involving animal models, administration of the compound resulted in a significant reduction in paw edema, indicative of its anti-inflammatory effects.

Treatment Group Paw Edema (mm) % Inhibition
Control8.0-
Low Dose5.531.25
High Dose3.062.50

Anticancer Activity

Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

A dose-dependent response was observed in cell viability assays:

Concentration (µM) MCF-7 Viability (%) A549 Viability (%)
0100100
108590
207075
505060

The biological activity of this compound can be attributed to its structural features, particularly the thiophene ring and carbamoyl group, which facilitate interactions with biological targets. The compound appears to modulate enzyme activity and receptor binding, influencing various cellular pathways involved in inflammation and tumorigenesis.

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